

"5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine structural analogs"

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

CAS No.: 3275-44-3

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[label="Tetrahydro

Fig 1: DHFR-mediated folate pathway and competitive inhibition by pyrimethamine analogs.

Rational Drug Design: Overcoming Resistance and Toxicity

The structural evolution of **5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine** analogs is driven by three distinct clinical challenges:

Bypassing Plasmodium falciparum Resistance (The S108N Steric Clash)

Resistance in Plasmodium falciparum (PfDHFR) primarily originates from a point mutation at residue 108, where a compact Serine is replaced by a bulkier Asparagine (S108N)[1].

- **The Causality of Resistance:** In wild-type PfDHFR, the para-chloro substituent of pyrimethamine fits neatly into a hydrophobic pocket near Ser108. The S108N mutation introduces a bulky side chain that creates a severe steric clash with the para-chloro group, drastically reducing binding affinity[2]. Additional mutations (C59R, N51I, I164L) further distort the binding pocket.
- **The Analog Solution:** Rational drug design dictates shifting the halogen from the para to the meta position. Meta-substituted analogs (e.g., meta-chloro or meta-bromo) physically bypass the mutant Asparagine side chain. The meta-bromo analog demonstrates profound efficacy, yielding a

of 5.1 nM against the highly resistant quadruple-mutant PfDHFR (N51I + C59R + S108N + I164L), compared to pyrimethamine's

of 859 nM[2].

Enhancing Selectivity for *Toxoplasma gondii* (TgDHFR)

While pyrimethamine is the gold standard for toxoplasmosis, it possesses a narrow therapeutic window. It is only ~7.6-fold more selective for *Toxoplasma gondii* DHFR (TgDHFR) over human DHFR (hDHFR), leading to mechanism-based bone marrow toxicity[3].

- **The Analog Solution:** Structural modeling reveals subtle differences in the flexibility of the active site loops between TgDHFR and hDHFR. Replacing the 5-(4-chlorophenyl) ring with a meta-biphenyl system (e.g., "Lead 2") exploits these differences. The biphenyl analog improves TgDHFR potency by 16-fold (

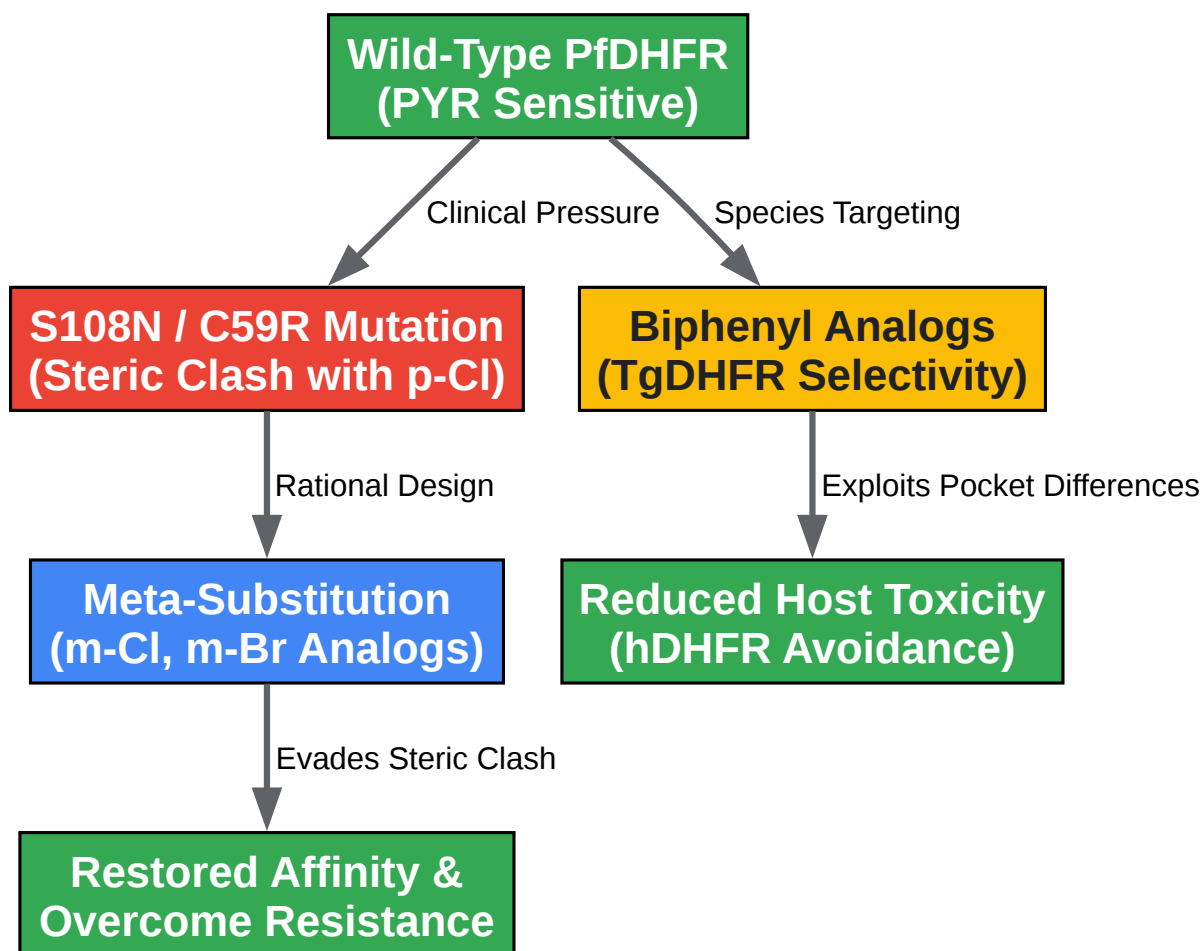
nM) and increases selectivity over hDHFR to 79-fold, significantly widening the safety margin[3].

Repurposing for Oncology: NRF2 Suppression

Recent breakthroughs have identified that DHFR inhibition suppresses Nuclear factor erythroid 2-related factor 2 (NRF2), a critical mediator of oxidative stress often hijacked by cancer cells to resist chemotherapy[4].

- **The Analog Solution:** To optimize pyrimethamine for oncology, researchers synthesized WCDD115, a derivative designed for maximum hDHFR inhibition. WCDD115 inhibits hDHFR

with 31-fold greater potency than pyrimethamine (144 nM vs. 4.49 μM) and serves as a 22-fold more potent indirect inhibitor of NRF2, offering a novel therapeutic strategy for NRF2-driven lung and aerodigestive cancers[4].



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Fig 2: Rational design workflow addressing PfDHFR mutations and TgDHFR species selectivity.

Quantitative Data: Comparative Efficacy of Analogs

The following table synthesizes the inhibitory profiles (

or

) of pyrimethamine against its next-generation structural analogs across various DHFR targets.

Compound / Analog	Target Enzyme	Inhibitory Activity (or)	Selectivity / Fold Change vs. PYR	Reference
Pyrimethamine (PYR)	Wild-Type PfDHFR	= 1.5 nM	Baseline	[1][2]
Pyrimethamine (PYR)	Quadruple Mutant PfDHFR	= 859 nM	Highly Resistant	[2]
meta-Bromo Analog	Quadruple Mutant PfDHFR	= 5.1 nM	~168x more potent than PYR	[2]
Pyrimethamine (PYR)	T. gondii DHFR (TgDHFR)	= 139 nM	7.6-fold selectivity over hDHFR	[3]
Biphenyl Analog (Lead 2)	T. gondii DHFR (TgDHFR)	= 8.76 nM	79-fold selectivity over hDHFR	[3]
Pyrimethamine (PYR)	Human DHFR (hDHFR)	= 4.49 μ M	Baseline	[4]
WCDD115 Analog	Human DHFR (hDHFR)	= 144 nM	31-fold more potent than PYR	[4]

Experimental Protocols: Validating DHFR Inhibitors

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to evaluate the efficacy of newly synthesized pyrimethamine analogs.

Protocol 1: In Vitro Recombinant DHFR Enzyme Inhibition Assay

Purpose: To determine the

and

of structural analogs against purified recombinant DHFR (e.g., PfDHFR, hDHFR, or TgDHFR).
Causality Check: The assay monitors the decrease in absorbance at 340 nm. Because NADPH (which absorbs strongly at 340 nm) is oxidized to NADP⁺ (which does not) during the reduction of DHF to THF, the rate of absorbance decay is directly proportional to DHFR enzymatic activity.

- **Buffer Preparation:** Prepare MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Rationale: MTEN provides a stable pH environment across a wide buffering range, critical for maintaining the protonation state of the analog's diaminopyrimidine ring.
- **Reagent Assembly:** In a UV-compatible 96-well microplate, combine MTEN buffer, 100 μM NADPH, and the purified recombinant DHFR enzyme (concentration optimized to yield a linear of ~0.01/min).
- **Compound Pre-incubation:** Add the pyrimethamine analog (serially diluted in DMSO, final DMSO concentration < 1%). Include a DMSO-only well (Negative Control/Max Activity) and a high-dose Methotrexate well (Positive Control/Max Inhibition). Incubate at 25°C for 10 minutes. Rationale: Pre-incubation is mandatory because many pyrimidine derivatives are slow-tight binding inhibitors; skipping this step leads to artificially inflated values.
- **Reaction Initiation:** Rapidly add 10 μM Dihydrofolate (DHF) to initiate the reaction.
- **Kinetic Measurement:** Immediately monitor the absorbance at 340 nm using a microplate reader for 5–10 minutes at 25°C.
- **Data Analysis:** Calculate the initial velocity () from the linear portion of the curve. Plot fractional activity () against inhibitor concentration and fit to a four-parameter logistic non-linear regression model to derive the

Protocol 2: SYBR Green I Plasmodium falciparum Growth Inhibition Assay

Purpose: To translate enzymatic inhibition into phenotypic whole-cell antimalarial efficacy.

- Parasite Culture: Maintain *P. falciparum* (e.g., 3D7 wild-type or V1/S quadruple mutant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 supplemented with 25 mM HEPES and 0.5% Albumax II under a 5%

/ 5%

/ 90%

atmosphere[5].

- Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment. Rationale: Testing a synchronized culture ensures the drug exposure spans the highly metabolically active trophozoite stage where DNA synthesis (and DHFR dependency) peaks.
- Drug Exposure: Plate parasites at 1% parasitemia in 96-well plates. Add serial dilutions of the pyrimethamine analog. Incubate for 72 hours.
- Lysis and Staining: Freeze the plate at -80°C, then thaw to lyse erythrocytes. Add lysis buffer containing SYBR Green I (which selectively binds double-stranded parasitic DNA, as mature human erythrocytes lack a nucleus).
- Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Normalize data against uninfected erythrocyte background to calculate the phenotypic

References

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